![molecular formula C13H8BrClFNO4 B2757059 [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 436111-09-0](/img/structure/B2757059.png)
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBM-5B and is a member of the furanocarboxylic acid ester family.
Mechanism of Action
The mechanism of action of CBM-5B is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. CBM-5B has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators such as prostaglandins. CBM-5B has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which is involved in the regulation of pain sensation.
Biochemical and Physiological Effects:
CBM-5B has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition, CBM-5B has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. CBM-5B has also been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBM-5B is its versatility in various scientific fields. Its synthesis method is relatively simple, and it can be easily modified to produce derivatives with different properties. However, one of the limitations of CBM-5B is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CBM-5B. One potential direction is the further optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of CBM-5B with improved solubility and bioactivity. In addition, the potential applications of CBM-5B in other fields such as material science and biotechnology should be explored further. Finally, the mechanism of action of CBM-5B should be elucidated further to gain a better understanding of its pharmacological effects.
Conclusion:
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate, also known as CBM-5B, is a chemical compound that has shown promising results as a potential drug candidate for the treatment of various diseases. Its synthesis method is relatively simple, and it can be easily modified to produce derivatives with different properties. CBM-5B has been shown to exhibit potent anti-inflammatory and analgesic effects, with a favorable pharmacokinetic profile and low toxicity. There are several future directions for the study of CBM-5B, including the optimization of its synthesis method, the development of new derivatives, and the exploration of its potential applications in other fields.
Synthesis Methods
CBM-5B can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with methyl chloroformate, followed by the reaction of the resulting intermediate with 5-bromofuran-2-carboxylic acid. The final product is obtained after purification using column chromatography. This method has been optimized to achieve a high yield of CBM-5B with high purity.
Scientific Research Applications
CBM-5B has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CBM-5B has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In pharmacology, CBM-5B has been shown to exhibit potent anti-inflammatory and analgesic effects. In material science, CBM-5B has been used as a building block for the synthesis of novel polymers with unique properties.
properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO4/c14-11-4-3-10(21-11)13(19)20-6-12(18)17-9-2-1-7(15)5-8(9)16/h1-5H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOVXDIABVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


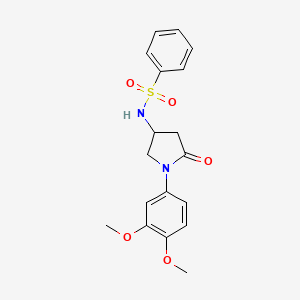
![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)
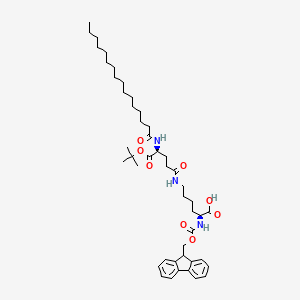
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2756983.png)
![Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2756984.png)
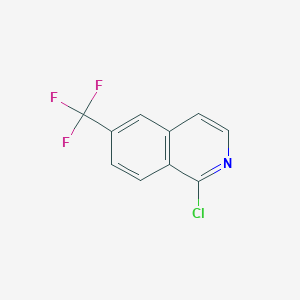
![1-[(4-Chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2756986.png)
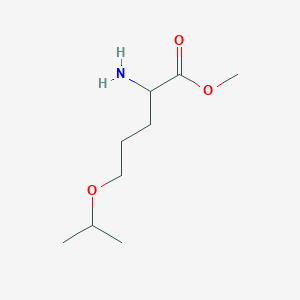
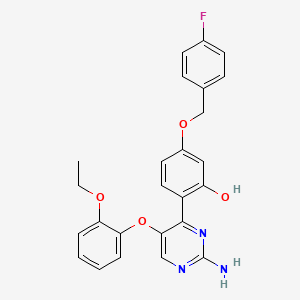
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)
![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)
